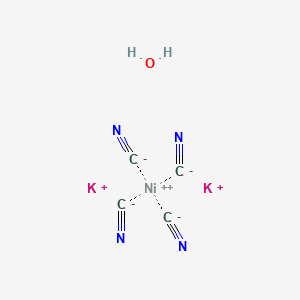
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of organosulfur compound, which are characterized by the presence of sulfur atoms in their structure . Organosulfur compounds play a vital role in many biological processes and are commonly found in a variety of materials such as petroleum products and sulfur dyes .
Synthesis Analysis
The synthesis of organosulfur compounds often involves the oxidation of thioethers . Sodium sulfinates, for example, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of organosulfur compounds can be quite diverse. For example, sulfones have a sulfonyl (R−S(=O)2−R’) functional group attached to two carbon atoms . The configuration of the molecule can be determined by the R and S configuration, which is based on the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Organosulfur compounds can undergo a variety of chemical reactions. For instance, sodium sulfinates can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of organosulfur compounds can vary greatly depending on their specific structures. For example, thiols and sulfides, which are types of organosulfur compounds, have unique properties due to the presence of sulfur in their structure .Applications De Recherche Scientifique
Extraction and Determination of Surfactants
Bis[2-(5-chloro-2-pyridylazo)-5-diethylaminophenolato]cobalt(III) has been utilized for the extraction and spectrophotometric determination of sulphated and sulphonated surfactants, showing effective ion-pair extraction into benzene from hydrochloric acid solutions. This method is simpler and more sensitive than the traditional Methylene Blue method, offering reproducibility and accuracy in surfactant quantification in environmental samples such as river water (Taguchi et al., 1981).
Synthesis of Tetraalkylammonium Sulphates
Research on the synthesis of bis (tetraalkylammonium) sulphates via persulphate oxidation of tetraalkyl ammonium iodides in aqueous solution has provided valuable insights into the properties of these compounds, including their analytical, cryoscopic, and spectroscopic characteristics (Husain & Singh, 1984).
Coordination and Crystal Structures
Studies have elucidated the coordination and crystal structures of various bis compounds, such as (R,R)-Disynephrine ether bis(hydrogen sulfate), showcasing the importance of hydrogen bonding in forming complex structures. These findings contribute to our understanding of molecular interactions and structural chemistry (Arbuckle et al., 2009).
Analytical Applications
Bis hydroxytriazenes have been proposed as selective reagents for the spectrophotometric determination of Iron(III), demonstrating sensitivity and specificity in colorimetric assays for iron quantification in various samples. This method emphasizes the potential of bis compounds in analytical chemistry for metal ion detection (Sharma et al., 2015).
Ligand Synthesis for Metal Catalysis
The development of bis-sulfoxide ligands for late-transition metal catalysis illustrates the utility of bis compounds in creating efficient catalytic systems. These ligands have shown excellent reactivity and selectivity in asymmetric addition reactions, highlighting their role in advancing synthetic methodologies (Mariz et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with cell-surface heparan sulfate , a key cell-surface glycosaminoglycan found on all mammalian cells . These interactions regulate important biological processes including cell proliferation and motility, development, and organ physiology .
Mode of Action
Related compounds have been shown to interact with cell-surface heparan sulfate, blocking downstream signaling in mouse embryonic fibroblast cells . They can also antagonize other heparan sulfate–protein interactions .
Biochemical Pathways
Related compounds have been shown to block downstream fgf signaling in mouse embryonic fibroblast cells . They can also antagonize other heparan sulfate–protein interactions .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate involves the reaction of (R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine) with sulfuric acid to form the desired product.", "Starting Materials": [ "(R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine)", "Sulfuric acid" ], "Reaction": [ "Add (R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine) to a reaction vessel", "Slowly add sulfuric acid to the reaction vessel while stirring", "Heat the reaction mixture to a temperature of 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate" ] } | |
Numéro CAS |
56607-20-6 |
Formule moléculaire |
C36H72N2O8S |
Poids moléculaire |
693 g/mol |
Nom IUPAC |
(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enal;sulfuric acid |
InChI |
InChI=1S/2C18H35NO2.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;1-5(2,3)4/h2*14-18,21H,2-13,19H2,1H3;(H2,1,2,3,4)/b2*15-14+;/t2*17-,18-;/m11./s1 |
Clé InChI |
PBWDZAMIKQGYEO-CVHBKGLZSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.OS(=O)(=O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



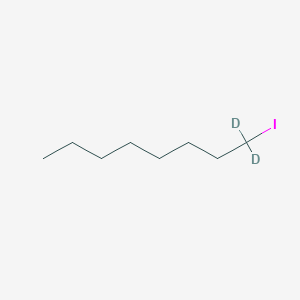
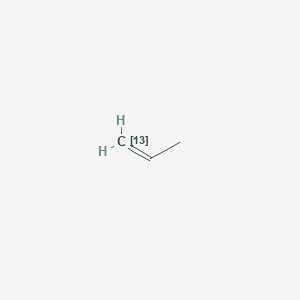


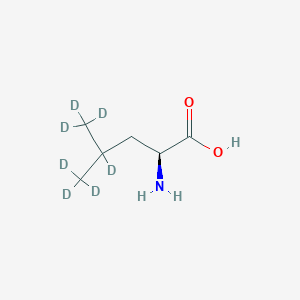
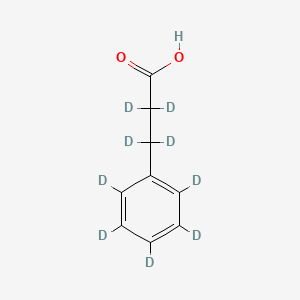

![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)




![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)
